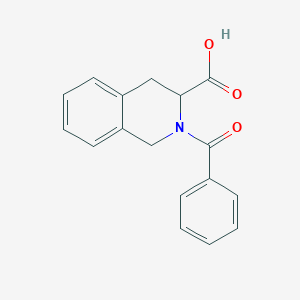
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
概要
説明
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with benzoyl chloride under specific conditions . Another approach includes the use of catalytic amounts of toluene-p-sulfonic acid in dichloromethane to afford the corresponding tetrahydroisoquinolines with high yield . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield.
化学反応の分析
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be compared with other similar compounds in the isoquinoline family, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound lacks the benzoyl group, which may result in different biological activities and chemical properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
生物活性
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS Number: 93316-40-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C17H15NO3
- Molecular Weight : 281.31 g/mol
- Melting Point : 160-163 °C
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. A study indicated that derivatives of this compound exhibit binding affinities to Bcl-2 and Mcl-1 proteins with a Ki value of 5.2 µM against Bcl-2 . The compound was found to induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of anti-apoptotic proteins. The fluorescence polarization assays demonstrated that the active compounds derived from 1,2,3,4-tetrahydroisoquinoline derivatives have potent binding affinities to Bcl-2 and Mcl-1 while showing minimal interaction with Bcl-X_L . This selectivity suggests a targeted approach in cancer therapy.
Study 1: Anti-Proliferative Effects
In a study assessing the anti-proliferative effects of various substituted tetrahydroisoquinoline derivatives, it was found that compounds related to this compound exhibited significant anti-proliferative activity against several cancer cell lines. The MTT assay results indicated a clear dose-response relationship for cell viability reduction .
Study 2: Apoptosis Induction
Another case study focused on the induction of apoptosis in human leukemia cells (Jurkat cells) using this compound. The results showed that treatment with the compound led to increased levels of caspase-3 activity and subsequent apoptosis . This highlights its potential for use in leukemia therapies.
Comparative Analysis of Biological Activities
特性
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














